N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Description

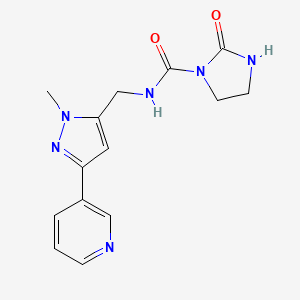

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic organic compound featuring a pyrazole core substituted with a pyridinyl group and linked via a methylene bridge to a 2-oxoimidazolidine carboxamide moiety.

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c1-19-11(7-12(18-19)10-3-2-4-15-8-10)9-17-14(22)20-6-5-16-13(20)21/h2-4,7-8H,5-6,9H2,1H3,(H,16,21)(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQRUJWANXSGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole ring, pyridine moiety, and an imidazolidine structure. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a β-keto ester.

- Introduction of the Pyridine Moiety : Utilizes Suzuki-Miyaura coupling reactions to integrate the pyridine structure.

- Construction of the Imidazolidine Core : This involves cyclization reactions that yield the final compound.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the pyrazole scaffold have been shown to inhibit cancer cell proliferation effectively. A specific study demonstrated that thiazolidinone derivatives, structurally related to this compound, displayed considerable cytotoxic effects against various cancer cell lines, suggesting that the imidazolidine framework may similarly enhance biological activity .

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can modulate enzymatic activity, leading to altered cellular responses associated with cancer progression or other diseases.

Pharmacological Applications

This compound is being investigated for several pharmacological applications:

- Anticancer Agents : It may serve as a lead compound for developing new anticancer therapies.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory mediators.

- Antimicrobial Activity : Preliminary data suggest potential effectiveness against bacterial strains, warranting further exploration.

Case Study 1: Anticancer Activity

In a recent study, derivatives of pyrazole were tested against human colon adenocarcinoma cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, demonstrating their potency as anticancer agents .

Case Study 2: Anti-inflammatory Effects

Research on thiazolidinone derivatives has revealed their ability to inhibit COX enzymes, which are critical in inflammatory processes. This suggests that this compound could also possess similar anti-inflammatory properties.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique structural features of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiophene Carboxamide | Lacks pyrazole and pyridine | Moderate anticancer |

| Pyrazole Derivative | Contains only pyrazole | High anticancer activity |

| Imidazolidine Analog | Similar core structure | Variable activity |

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Key Observations:

Pyrazole-Carboxamide Backbone : The compound 1,3-dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide shares the pyrazole-carboxamide framework with the target compound. However, its thiadiazole substituent may confer distinct electronic properties compared to the target’s pyridine group.

Imidazolidine Core : While 5-[2-(4-methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione contains an imidazolidine ring, it lacks the pyridine-pyrazole linkage, suggesting divergent bioactivity.

Heterocyclic Diversity : Compounds like 3-methyl-N-(1,2,3-thiadiazol-5-yl)oxolane-2-carboxamide highlight the role of carboxamide groups in enhancing solubility or binding affinity, though their core structures differ significantly.

Research Implications and Limitations

- Pharmacological Potential: The target compound’s pyridine-pyrazole-imidazolidine architecture may offer improved selectivity for enzymes or receptors compared to simpler analogs (e.g., benzimidazole derivatives in ).

- Data Gaps : The provided evidence lacks molecular weight, purity, or bioactivity data for the target compound, limiting direct quantitative comparisons. Structural parallels suggest plausible synthetic routes or derivatization strategies (e.g., substituting thiadiazole for pyridine ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.